Atorvastatin Acetonide Atorvastatin Acetonide Atorvastatin Impurity 2 is the impurity of Atorvastatin.
Brand Name: Vulcanchem
CAS No.: 581772-29-4
VCID: VC21347441
InChI: InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1
SMILES: CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Molecular Formula: C36H39FN2O5
Molecular Weight: 598.7 g/mol

Atorvastatin Acetonide

CAS No.: 581772-29-4

Cat. No.: VC21347441

Molecular Formula: C36H39FN2O5

Molecular Weight: 598.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atorvastatin Acetonide - 581772-29-4

CAS No. 581772-29-4
Molecular Formula C36H39FN2O5
Molecular Weight 598.7 g/mol
IUPAC Name 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Standard InChI InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1
Standard InChI Key YFMKJVDVNPLQFO-FQLXRVMXSA-N
Isomeric SMILES CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Canonical SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Appearance Off-White to Pale Yellow Solid
Melting Point 73-75°C

Chemical Identity and Structure

Molecular Structure and Nomenclature

Atorvastatin Acetonide is formally identified as 2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid . This systematic name reflects its complex molecular architecture, which features a central pyrrole ring system with multiple substituents including fluorophenyl, phenyl, and isopropyl groups. The acetonide moiety is a distinctive structural feature that differentiates this compound from the parent atorvastatin molecule, potentially altering its pharmacokinetic and pharmacodynamic properties.

The compound possesses specific stereochemistry, with the 4R,6R configuration in the dioxane ring playing a crucial role in its biological activity. This stereochemical arrangement is essential for proper binding to the target enzyme, similar to other statin compounds that demonstrate stereospecific interactions with their biological targets .

Identification Parameters and Registry Information

Atorvastatin Acetonide is cataloged in various chemical databases with several identifying parameters that facilitate its recognition and classification:

  • Chemical Abstracts Service (CAS) Registry Number: 581772-29-4

  • PubChem Compound Identifier (CID): 10974031

  • Unique Ingredient Identifier (UNII): 4P52UK6TGT

  • Molecular Formula: C36H39FN2O5

These identifiers ensure consistent recognition of the compound across scientific literature and regulatory documentation, providing a standardized means of referencing Atorvastatin Acetonide in research and development contexts.

Structural Features Analysis

The molecular architecture of Atorvastatin Acetonide comprises several key structural elements that contribute to its chemical behavior and potential biological activity:

  • A pyrrole heterocyclic core that serves as the central structural scaffold

  • A fluorophenyl substituent that may enhance binding affinity through halogen interactions

  • A phenylcarbamoyl group that provides potential sites for hydrogen bonding

  • An isopropyl substituent that increases lipophilicity and affects membrane permeability

  • A 2,2-dimethyl-1,3-dioxane ring formed by the acetonide protection of a diol group

  • A carboxylic acid moiety that can participate in ionic interactions with target proteins

These structural elements collectively determine the compound's physicochemical properties and its potential interactions with biological systems .

Physicochemical Properties

Fundamental Physical and Chemical Characteristics

Atorvastatin Acetonide possesses distinct physicochemical properties that influence its behavior in biological systems and pharmaceutical formulations:

  • Molecular Weight: 598.7 g/mol, placing it in the range of medium-sized drug molecules

  • Exact Mass: 598.28430051 Da, important for mass spectrometric analysis and identification

  • XLogP3-AA: 6.5, indicating high lipophilicity that may affect its absorption and distribution profile

  • Hydrogen Bond Donor Count: 2, contributing to its ability to form hydrogen bonds with target proteins and biological molecules

  • Hydrogen Bond Acceptor Count: 6, providing multiple sites for interaction with water and biological molecules

  • Rotatable Bond Count: 10, suggesting considerable conformational flexibility that may influence binding to target proteins

Comparative Physicochemical Properties

The following table presents a comprehensive overview of the physicochemical properties of Atorvastatin Acetonide, providing a reference for researchers and pharmaceutical scientists:

PropertyValueSignificance
Molecular FormulaC36H39FN2O5Defines elemental composition
Molecular Weight598.7 g/molInfluences absorption and distribution
XLogP3-AA6.5Indicates high lipophilicity
H-Bond Donor Count2Affects solubility and protein binding
H-Bond Acceptor Count6Contributes to molecular recognition
Rotatable Bond Count10Determines conformational flexibility
Exact Mass598.28430051 DaEssential for analytical identification
Creation Date (PubChem)2006-10-26Indicates initial documentation
Modification Date (PubChem)2025-03-01Reflects recent data updates

These properties are derived from computational analyses and experimental measurements recorded in the PubChem database .

Synthesis and Chemical Reactivity

Chemical Reactivity and Stability

Based on its structural features, Atorvastatin Acetonide is expected to exhibit specific reactivity patterns that influence its chemical stability and potential for derivatization:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation reactions, providing opportunities for prodrug development and formulation optimization.

  • The acetonide protecting group is susceptible to hydrolysis under acidic conditions, potentially releasing the parent diol structure. This feature might be exploited in the design of pH-sensitive drug delivery systems.

  • The pyrrole ring may undergo electrophilic aromatic substitution reactions, albeit with decreased reactivity compared to more electron-rich heterocycles.

  • The amide functionality present in the phenylcarbamoyl group offers stability to hydrolysis under physiological conditions but may be susceptible to enzymatic cleavage.

These reactivity patterns have implications for the compound's stability during storage, its behavior in pharmaceutical formulations, and its metabolic fate in biological systems.

Pharmacological Properties

Mechanism of Action and Pharmacodynamics

As a derivative of atorvastatin, Atorvastatin Acetonide likely shares a similar mechanism of action, involving the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, statins reduce hepatic cholesterol production, leading to increased expression of low-density lipoprotein (LDL) receptors and enhanced clearance of LDL cholesterol from the bloodstream.

The specific pharmacodynamic profile of Atorvastatin Acetonide, including its potency, selectivity, and off-target effects, requires further investigation through dedicated biochemical and cellular assays. The acetonide modification may potentially influence these parameters by altering the compound's binding affinity to HMG-CoA reductase or affecting its interaction with other molecular targets.

Comparative Analysis with Related Compounds

Comparison with Atorvastatin

Atorvastatin Acetonide differs from atorvastatin primarily through the acetonide modification, which likely affects several key properties:

  • Solubility profile, potentially altering dissolution characteristics in various physiological media

  • Metabolic stability, possibly providing protection against certain enzymatic transformations

  • Cellular permeability, influencing tissue distribution and target engagement

  • Protein binding patterns, affecting pharmacokinetic parameters and drug interactions

A systematic comparison of these properties would provide valuable insights into the potential advantages or limitations of Atorvastatin Acetonide relative to atorvastatin, guiding future development decisions.

Position within the Statin Class

The statin class encompasses several compounds including simvastatin, rosuvastatin, pravastatin, and lovastatin, each with unique structural features and pharmacological profiles. The positioning of Atorvastatin Acetonide within this therapeutic class would require comprehensive comparative studies evaluating:

  • Relative potency in inhibiting HMG-CoA reductase

  • Selectivity profile and potential for off-target effects

  • Pharmacokinetic advantages or limitations

  • Safety profile and tolerability characteristics

These comparative analyses would establish the relative merits of Atorvastatin Acetonide and define its potential role in the armamentarium of lipid-lowering therapies.

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